molecular formula C14H11Cl2N5O4 B6418311 2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1021224-97-4

2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Cat. No. B6418311
CAS RN: 1021224-97-4
M. Wt: 384.2 g/mol
InChI Key: CDEZLYPBTGCLTP-UHFFFAOYSA-N
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Description

The compound “2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid” is a monocarboxylic acid consisting of phenylacetic acid having a (2,6-dichlorophenyl)amino group at the 2-position . It is a potent nonsteroidal anti-inflammatory drug .


Synthesis Analysis

A series of 2,3-dihydro-2-oxo-1, 3-disubstituted indoles were prepared by the reaction of 2., (2,6-dichlorophenyl)amino]phenylacetic acid in the presence of formaldehyde . Complexes of the type [M (DAPA) Cl]2H (2)O and [M (DAPA) (H2O) (2)Cl]Cl] where DAPA = 2- [2, 6-dichlorophenyl) amino] benzene acetic acid has been synthesized .


Molecular Structure Analysis

The molecular structure, geometry optimization, intensities, vibrational frequencies of the compound were obtained by the ab initio and DFT levels of theory B3LYP with 6-311++G(d,p) standard basis set . The analysis showed the Cl∙∙∙π, H∙∙∙π, arene-CH∙∙∙Cl, and Cl∙∙∙Cl interactions as the main stabilizing forces of the crystal structure of polymorphs .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.12 g/mol . The solubility in water of diclofenac has been investigated . The various solid forms have been characterized by thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction .

Mechanism of Action

Target of Action

The compound, 2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid, is a derivative of diclofenac . Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

As an NSAID, this compound works by inhibiting the COX-1 and COX-2 enzymes . This inhibition reduces the production of PGs, thereby decreasing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, the compound reduces the production of PGs, which are key mediators of inflammation and pain .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys . The presence of halogen atoms in the molecules of the study compounds prevents their rapid metabolic inactivation .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain. This is achieved through the inhibition of PG production, which in turn decreases the inflammatory response and pain signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an external carbon source (like glucose) can increase the elimination rate of similar compounds . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.

properties

IUPAC Name

2-[8-(2,3-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-8(22)23)13(18-11)17-7-4-2-3-6(15)9(7)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEZLYPBTGCLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C(=CC=C3)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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